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Introduction

This document provides a comprehensive Statistical Analysis Plan (SAP) for a hypothetical
Phase Il randomized, double-blind, placebo-controlled, parallel-group clinical trial evaluating
the efficacy and safety of co-codamol for the treatment of chronic pain. This SAP is a technical
document that provides detailed procedures for the statistical analysis of data collected during
the trial and is intended to be a standalone document.

Trial Objectives and Endpoints
Primary Objective

The primary objective of this trial is to evaluate the analgesic efficacy of co-codamol compared
to placebo in participants with chronic pain.

Secondary Objectives

o To assess the impact of co-codamol on participants' overall impression of change.
o To evaluate the safety and tolerability of co-codamol.

e To assess the use of rescue medication.
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Endpoints

2.3.1 Primary Efficacy Endpoint

» Change from baseline in the weekly average of the 24-hour average pain intensity score at
Week 12, as measured by the 11-point Numeric Rating Scale (NRS).[1]

2.3.2 Secondary Efficacy Endpoints
» Patient Global Impression of Change (PGIC) score at Week 12.[2][3][4]

e Proportion of participants with a 230% and =50% reduction in the weekly average of the 24-
hour average pain intensity score from baseline to Week 12.

» Total consumption of rescue medication during the 12-week treatment period.
2.3.3 Safety Endpoints

 Incidence of Treatment-Emergent Adverse Events (TEAES).

 Incidence of Serious Adverse Events (SAES).

o Changes from baseline in vital signs, electrocardiogram (ECG) parameters, and clinical
laboratory values.

Experimental Protocols
Pain Intensity Assessment Protocol

3.1.1 Instrument: 11-point Numeric Rating Scale (NRS).
3.1.2 Procedure:
» Participants will be provided with an electronic diary and trained on its use.

» Twice daily (morning and evening), participants will be prompted to rate their average pain
intensity over the past 12 hours on the NRS, where 0 represents "no pain” and 10 represents
"worst pain imaginable”.
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e The 24-hour average pain intensity score will be calculated as the mean of the morning and
evening NRS scores.

o The weekly average of the 24-hour average pain intensity score will be calculated from the
daily scores.

Patient Global Impression of Change (PGIC)
Assessment Protocol

3.2.1 Instrument: 7-point Patient Global Impression of Change (PGIC) scale.[2][4]
3.2.2 Procedure:

» At designated study visits (e.g., Week 4, Week 8, and Week 12), participants will be asked
the following question: "Since the start of the study, my overall status is:".[2]

« Participants will select one of the following seven options:[2]

o

1 = Very Much Improved

o

2 = Much Improved

[¢]

3 = Minimally Improved

[¢]

4 = No Change

o

5 = Minimally Worse

6 = Much Worse

o

[¢]

7 = Very Much Worse

e The response will be recorded directly into the electronic Case Report Form (eCRF) by the
site personnel.

Statistical Analysis
General Considerations
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 All statistical tests will be two-sided with a significance level of a = 0.05, unless otherwise
specified.

e The primary analysis will be based on the Intent-to-Treat (ITT) population, which will include
all randomized participants who have received at least one dose of the study medication and
have at least one post-baseline primary efficacy assessment.

» A Safety Population, consisting of all participants who received at least one dose of study
medication, will be used for all safety analyses.

Analysis of the Primary Efficacy Endpoint
The change from baseline in the weekly average of the 24-hour average pain intensity score at
Week 12 will be analyzed using a Mixed Model for Repeated Measures (MMRM).[5][6][7]

The model will include the following terms:

» Fixed effects: Treatment group, visit (as a categorical variable), treatment-by-visit interaction,
and baseline pain intensity score as a covariate.[5][6]

e Random effect: Participant.

e Covariance structure: An unstructured covariance matrix will be used to model the within-
participant correlation.[5][7]

The primary comparison will be the least squares mean difference between the co-codamol
and placebo groups at Week 12.

Analysis of Secondary Efficacy Endpoints

e PGIC: The PGIC scores at Week 12 will be analyzed using the Mann-Whitney U test to
compare the distribution of scores between the two treatment groups. The proportion of
participants in each of the seven categories will also be presented.

o Responder Analysis: The proportion of participants with a 230% and =50% reduction in pain
intensity will be compared between treatment groups using a logistic regression model, with
treatment group and baseline pain intensity as covariates.
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o Rescue Medication: The total consumption of rescue medication will be compared between
treatment groups using a negative binomial regression model, with treatment group and
baseline pain intensity as covariates.

Handling of Missing Data

For the primary efficacy endpoint, the MMRM model will be used to handle missing data under
the assumption of Missing at Random (MAR).[8] For other endpoints, multiple imputation may
be considered for sensitivity analyses.

Analysis of Safety Data

Safety data will be summarized descriptively. The incidence of TEAEs and SAEs will be
tabulated by System Organ Class (SOC) and Preferred Term (PT) for each treatment group.[9]
[10] Vital signs, ECGs, and laboratory data will be summarized by visit, and changes from
baseline will be presented.

Sample Size Calculation

A sample size of 200 participants per group (total of 400) is planned. This sample size will
provide approximately 90% power to detect a difference of 1.0 point in the change from
baseline in the weekly average of the 24-hour average pain intensity score between the co-
codamol and placebo groups at Week 12, assuming a common standard deviation of 2.5 and
a two-sided significance level of 0.05. This calculation accounts for a potential dropout rate of
20%.[11]

Data Presentation
All quantitative data will be summarized in clearly structured tables.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)[12][13][14][15]
[16]
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Co-codamol

Characteristic
(N=200)

Placebo (N=200)

Total (N=400)

Age (years), Mean
(SD)

Sex, n (%)

Male

Female

Race, n (%)

White

Black or African

American

Asian

Other

Baseline Pain
Intensity (NRS), Mean
(SD)

Duration of Chronic
Pain (years), Mean
(SD)

Table 2: Analysis of Primary Efficacy Endpoint - Change from Baseline in Pain Intensity at

Week 12 (ITT Population)[17]
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Co-codamol (N=200) Placebo (N=200)

Baseline

n

Mean (SD)

Week 12

n

Mean (SD)

Change from Baseline at Week 12

LS Mean (SE)

LS Mean Difference vs. Placebo (95% ClI)

p-value

Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)[9][10][18]

| System Organ Class | Co-codamol (N=200) | Placebo (N=200) |

Preferred Term n (%) n (%)

Gastrointestinal disorders

Nausea

Constipation

Vomiting

Nervous system disorders

Dizziness

| Somnolence | | |

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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